Ipecoside is a natural product found in Carapichea ipecacuanha with data available.
Ipecoside
CAS No.: 15401-60-2
Cat. No.: VC3715149
Molecular Formula: C27H35NO12
Molecular Weight: 565.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15401-60-2 |
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Molecular Formula | C27H35NO12 |
Molecular Weight | 565.6 g/mol |
IUPAC Name | methyl (2S,3R,4S)-4-[[(1R)-2-acetyl-6,7-dihydroxy-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
Standard InChI | InChI=1S/C27H35NO12/c1-4-14-16(8-18-15-9-20(32)19(31)7-13(15)5-6-28(18)12(2)30)17(25(36)37-3)11-38-26(14)40-27-24(35)23(34)22(33)21(10-29)39-27/h4,7,9,11,14,16,18,21-24,26-27,29,31-35H,1,5-6,8,10H2,2-3H3/t14-,16+,18-,21-,22-,23+,24-,26+,27+/m1/s1 |
Standard InChI Key | QISXROCIXKXUPS-OWVLCBNUSA-N |
Isomeric SMILES | CC(=O)N1CCC2=CC(=C(C=C2[C@H]1C[C@H]3[C@H]([C@@H](OC=C3C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C)O)O |
SMILES | CC(=O)N1CCC2=CC(=C(C=C2C1CC3C(C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)C=C)O)O |
Canonical SMILES | CC(=O)N1CCC2=CC(=C(C=C2C1CC3C(C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)C=C)O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
Ipecoside possesses a complex molecular structure with the chemical formula C27H35NO12 and a molecular weight of 565.6 g/mol . Its IUPAC name is methyl (2S,3R,4S)-4-[[(1R)-2-acetyl-6,7-dihydroxy-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate . This intricate structure includes an isoquinoline skeleton with multiple hydroxyl groups, a glucoside component, and a methyl ester group.
The molecular architecture of ipecoside can be represented through its SMILES notation:
CC(=O)N1CCC2=CC(=C(C=C2C1CC3C(C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)C=C)O)O
The compound features several distinct structural components that contribute to its chemical identity:
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An isoquinoline alkaloid core with dihydroxy substitution
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A beta-D-glucoside moiety
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A methyl ester group
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Multiple hydroxyl groups providing hydrophilic properties
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An acetyl group attached to the nitrogen atom of the isoquinoline skeleton
Physical and Chemical Properties
Ipecoside exhibits specific physical and chemical properties that define its behavior in biological systems and influence its analytical detection. The compound's key properties are summarized in the following table:
Property | Value |
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Molecular Formula | C27H35NO12 |
Molecular Weight | 565.6 g/mol |
CAS Number | 15401-60-2 |
Purity (Commercial) | >98% |
Creation Date (PubChem) | 2005-06-24 |
Last Modified (PubChem) | 2025-02-22 |
Ipecoside is classified under multiple chemical categories that reflect its complex structure. It functions as a terpene glycoside, specifically a beta-D-glucoside, and contains a methyl ester group . The compound also features an isoquinoline alkaloid core, making it an isoquinolinol derivative . Additionally, it is characterized as an olefinic compound due to the presence of carbon-carbon double bonds in its structure, and belongs to the class of acetamides .
Structural Classification
The structural complexity of ipecoside places it within several chemical classification systems, reflecting its multifaceted molecular architecture:
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Terpene glycoside - containing a terpene-derived structure linked to a sugar moiety
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Beta-D-glucoside - possessing a glucose molecule attached through a beta glycosidic bond
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Methyl ester - containing a carboxylic acid group esterified with a methyl group
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Isoquinoline alkaloid - featuring the characteristic isoquinoline nitrogen-containing heterocyclic structure
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Isoquinolinol - an isoquinoline derivative with hydroxyl group(s)
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Acetamide derivative - possessing an acetamide functional group
This diverse structural profile contributes to ipecoside's specific biochemical properties and its role in plant metabolism. The compound is functionally related to an ipecoside aglycone, which represents the non-sugar component of the molecule .
Biosynthetic Pathway and Metabolism
Biosynthetic Origin
Ipecoside serves as an important intermediate in the biosynthetic pathway of ipecac alkaloids in Carapichea ipecacuanha. The biosynthesis begins with the condensation of dopamine and secologanin to form precursor compounds . According to research findings, the pathway involves the formation of two diastereomers: 1α(S)-N-deacetylisoipecoside and 1β(R)-N-deacetylipecoside .
The critical conversion in this pathway involves the (1R)-diastereomer N-deacetylipecoside being transformed into alkaloidal glucosides, specifically ipecoside and alangiside, through N-acetylation and spontaneous processes . This represents a key step in the production of the diverse array of alkaloids found in ipecac plants.
Enzymatic Processes
The biosynthesis of ipecoside and related alkaloids involves several specialized enzymes that catalyze specific transformations. Research has identified three O-methyltransferases (designated as IpeOMT1-IpeOMT3) that are involved in the methylation of hydroxy groups in the isoquinoline moieties of ipecac alkaloids . These enzymes possess activities sufficient to methylate all four hydroxy groups of the two isoquinoline moieties to form emetine, as well as to form all ipecac alkaloid derivatives with distinct methylation patterns .
Additionally, a specific β-glucosidase known as IpeGlu1 plays a crucial role in the deglucosylation steps of the pathway . The coordinated activity of these enzymes is essential for the production of ipecoside and its subsequent transformation into other alkaloidal compounds.
Subcellular Localization and Transport
An intriguing aspect of ipecoside metabolism involves the subcellular compartmentalization of both the enzymes and intermediates in the biosynthetic pathway. Research indicates that the enzymes IpeOMT and IpeGlu1 are localized in the cytosol of plant cells . In contrast, the glucoalkaloid precursors, including 1α(S)-N-deacetylisoipecoside and 1β(R)-N-deacetylipecoside, are thought to be localized in the vacuole .
This differential localization creates a complex scenario for the biosynthetic pathway. According to current understanding, N-deacetylisoipecoside must first be captured by IpeOMT1, followed by deglucosylation by IpeGlu1, despite both enzymes being located in the cytosol . This suggests the existence of sophisticated transport mechanisms that enable the precursors to move from vacuoles to the cytosol where they can interact with the necessary enzymes.
Natural Sources and Distribution
Plant Sources
Ipecoside is primarily found in Carapichea ipecacuanha (Brot.) L. Andersson, a plant belonging to the Rubiaceae family . This species, commonly known as ipecac, is the botanical source of the ipecac drug that has been used medicinally for centuries . The plant contains various alkaloids, with ipecoside serving as an intermediate in the biosynthesis of major alkaloids including emetine and cephaeline .
C. ipecacuanha accumulates these compounds primarily in its roots, which are harvested for medicinal purposes. In addition to ipecoside, the plant produces many kinds of emetine-related alkaloids such as cephaeline, contributing to its significant pharmacological properties .
Geographical Distribution and Conservation
Carapichea ipecacuanha, the primary source of ipecoside, has a limited geographical distribution. The species is increasingly rare in its natural habitats due to environmental disturbances, which affects the availability of ipecoside and related compounds for research and commercial purposes .
The conservation status of C. ipecacuanha raises concerns about the sustainable supply of ipecoside and related alkaloids. Research indicates that the species is "rarely distributed due to disturbances in their habitats in natural growing condition" . This scarcity highlights the importance of conservation efforts and the development of alternative production methods, such as plant tissue culture, to ensure continued access to these valuable compounds.
Analytical Methods and Identification
Structural Characterization
The structural characterization of ipecoside relies on various analytical techniques that provide detailed information about its molecular architecture. The compound's complex structure has been elucidated through a combination of spectroscopic methods, which reveal its distinctive chemical features.
Ipecoside can be identified through its characteristic structural elements, including the isoquinoline core, the attached glucose moiety, and various functional groups such as hydroxyl and methyl ester components. These structural features contribute to the compound's unique chemical signature, enabling its identification in complex plant extracts.
Identification Parameters
For research and quality control purposes, ipecoside can be identified using several parameters and analytical approaches:
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Chemical identifiers:
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Analytical techniques:
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Chromatographic methods for separation and purification
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Spectroscopic methods for structural confirmation
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Mass spectrometry for molecular weight verification
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Nuclear magnetic resonance for detailed structural analysis
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These parameters and techniques provide researchers with reliable methods for identifying ipecoside in plant material and for assessing its purity in isolated samples, supporting both research activities and potential commercial applications.
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